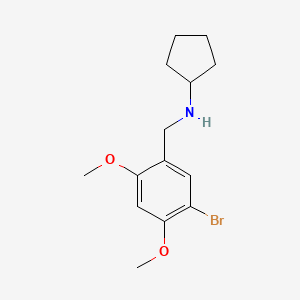![molecular formula C12H12N4OS B5857018 2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This analysis covers various aspects of the compound "2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone" including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. This compound is a derivative of the pyrimidine family and has been of interest due to its unique chemical and physical characteristics.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves the condensation of amino thiophene with guanidine or through one-pot reactions combining aryl isothiocyanates with amino esters. These methods provide a framework for the synthesis of various pyrimidine derivatives, which may share similarities with our compound of interest (Gangjee et al., 1997; Link, 1990).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals that the pyrimidine ring often maintains a planar configuration, contributing to the molecule's stability and reactivity. The spatial arrangement of atoms within these compounds significantly affects their chemical behavior and interaction with other molecules. The angles between planes formed by different parts of the molecule are crucial for understanding its 3D conformation (Ustabaş et al., 2017).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions, condensations, and hydrogen bonding, contributing to their diverse chemical properties. Their reactivity is significantly influenced by the substituents on the pyrimidine ring and the surrounding chemical environment. For instance, the introduction of a thioether group can impact the molecule's electronic properties and reactivity (Gangjee et al., 1997).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and intermolecular interactions. The planarity of the pyrimidine ring and the presence of substituents affect these properties significantly, influencing the material's phase, solubility, and crystalline form (Ustabaş et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are influenced by the electronic nature of the pyrimidine ring and its substituents. The electron-withdrawing or -donating effects of these substituents can alter the compound's chemical behavior, affecting its interactions with acids, bases, and nucleophiles (Gangjee et al., 1997).
Propiedades
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c13-10-6-11(14)16-12(15-10)18-7-9(17)8-4-2-1-3-5-8/h1-6H,7H2,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUVLNONDAQMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)


![methyl 2-{[(2-benzylidenehydrazino)(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5856963.png)


![2-butanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5856982.png)
![3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)

![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)